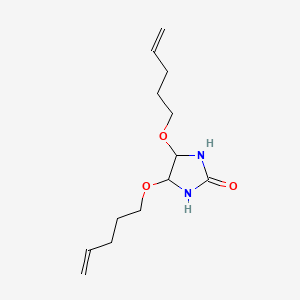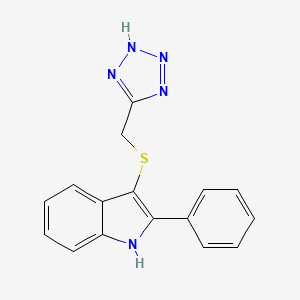
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride is a compound belonging to the class of azabicyclo nonanes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bicyclic framework that is often associated with significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride typically involves the formation of the azabicyclo nonane core followed by the introduction of the cyclohexylmethyl group. Common synthetic routes include:
Cyclization Reactions: These reactions often involve the use of amines and cyclic ketones under acidic or basic conditions to form the bicyclic structure.
Reductive Amination: This method involves the reaction of a ketone with an amine in the presence of a reducing agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and reductive amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the bicyclic structure or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiprotozoal agent.
Wirkmechanismus
The mechanism of action of 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the growth of protozoa by interfering with their metabolic pathways. The compound’s bicyclic structure allows it to bind effectively to target enzymes or receptors, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo(3.2.2)nonane: Known for its switchable phase transition and dielectric properties.
2-Azabicyclo(3.2.2)nonane: Exhibits antiprotozoal activities and is structurally similar to 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyclohexylmethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Eigenschaften
CAS-Nummer |
64048-81-3 |
|---|---|
Molekularformel |
C15H28ClN |
Molekulargewicht |
257.84 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)-1-azoniabicyclo[3.2.2]nonane;chloride |
InChI |
InChI=1S/C15H28N.ClH/c1-2-5-15(6-3-1)13-16-10-4-7-14(8-11-16)9-12-16;/h14-15H,1-13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GLBIGEIFLNBBRY-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)C[N+]23CCCC(CC2)CC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)





palladium(II)]](/img/structure/B13776679.png)
![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)


![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)

![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)

